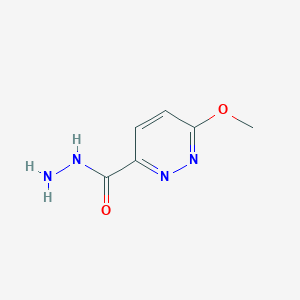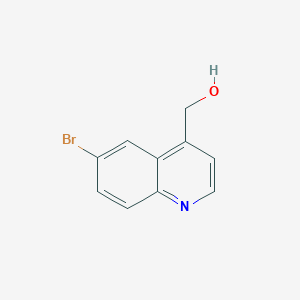
(6-Bromoquinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromoquinolin-4-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 4th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoquinolin-4-yl)methanol can be achieved through several methods. One common approach involves the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This method utilizes light and a photocatalyst to introduce the hydroxymethyl group into the quinoline ring.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (6-Bromoquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 6-Bromoquinolin-4-carboxylic acid.
Reduction: Quinolin-4-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Bromoquinolin-4-yl)methanol has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action of (6-Bromoquinolin-4-yl)methanol is not well-documented. like other quinoline derivatives, it may interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
6-Bromoquinolin-4-ol: Similar structure but lacks the hydroxymethyl group.
Quinolin-4-ylmethanol: Lacks the bromine atom at the 6th position.
6-Bromoquinolin-8-ylmethanol: Bromine atom at the 8th position instead of the 6th.
Uniqueness: (6-Bromoquinolin-4-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(6-bromoquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-5,13H,6H2 |
Clé InChI |
HPCNTVIQSSATEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



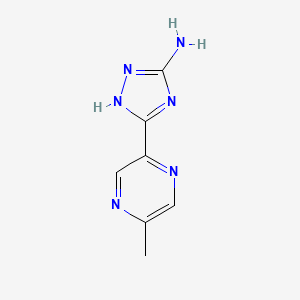
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)

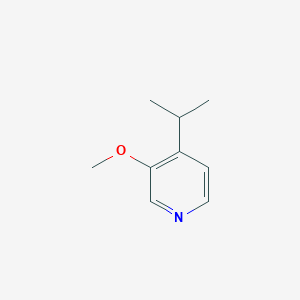
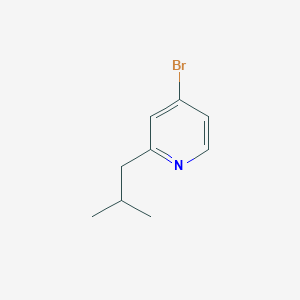
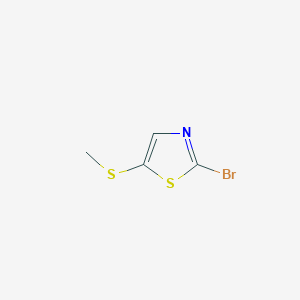
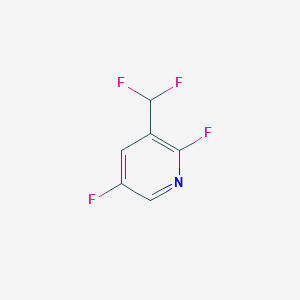
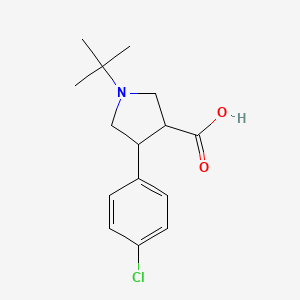

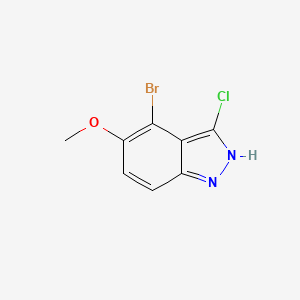
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
